molecular formula C19H19N3O5S B10983428 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B10983428
M. Wt: 401.4 g/mol
InChI Key: DDKNKDKDEFCKHT-UHFFFAOYSA-N
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Description

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-THIENYL)ETHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an imidazolidinyl group, and a thienyl ethyl side chain

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H19N3O5S/c23-17(20-6-5-13-2-1-7-28-13)9-14-18(24)22(19(25)21-14)10-12-3-4-15-16(8-12)27-11-26-15/h1-4,7-8,14H,5-6,9-11H2,(H,20,23)(H,21,25)

InChI Key

DDKNKDKDEFCKHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCCC4=CC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-THIENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the imidazolidinyl group through a cyclization reaction. The final step involves the attachment of the thienyl ethyl side chain via a substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The imidazolidinyl group can be reduced to form amines.

    Substitution: The thienyl ethyl side chain can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. .

Scientific Research Applications

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-THIENYL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential, leading to cell death .

Comparison with Similar Compounds

Similar compounds include:

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but lacks the imidazolidinyl and thienyl ethyl groups.

    2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Contains a benzodioxole moiety and a dioxo group but differs in the side chains.

    5-(1,3-Benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-1H-pyrimidin-4-one: Features a benzodioxole moiety and an imidazole group but has different substituents .

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